molecular formula C9H20N2O4 B7445793 tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate

tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate

Cat. No.: B7445793
M. Wt: 220.27 g/mol
InChI Key: QFBHCUJBSRREDZ-UHFFFAOYSA-N
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Description

tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate: is a chemical compound known for its role as a protected amine. It is often used in various chemical syntheses and research applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-3-hydroxy-2-(hydroxymethyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate involves its role as a protected amine. The tert-butyl group protects the amino group from unwanted reactions during chemical syntheses. This protection allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

  • tert-butylN-(2,3-dihydroxypropyl)carbamate
  • tert-butylN-(2-hydroxyethyl)carbamate
  • tert-butylN-(2-aminoethyl)carbamate

Uniqueness: tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is unique due to its specific structure, which includes both hydroxyl and amino functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-12)6-13/h12-13H,4-6,10H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBHCUJBSRREDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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